4-(2-cyclopentylidenehydrazinyl)benzoic Acid
Description
4-(2-cyclopentylidenehydrazinyl)benzoic acid is a hydrazone derivative of benzoic acid characterized by a cyclopentylidene group attached to the hydrazine moiety at the para position of the aromatic ring. The cyclopentylidene substituent introduces steric and electronic effects that may modulate solubility, stability, and biological interactions compared to simpler hydrazine derivatives.
Properties
IUPAC Name |
4-(2-cyclopentylidenehydrazinyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(16)9-5-7-11(8-6-9)14-13-10-3-1-2-4-10/h5-8,14H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDQBPCUNLWAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=C(C=C2)C(=O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-cyclopentylidenehydrazinyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopentylidenehydrazine. One common method includes the condensation reaction between 4-hydrazinobenzoic acid and cyclopentanone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclopentylidenehydrazinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functional groups.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated benzoic acid derivatives.
Scientific Research Applications
4-(2-Cyclopentylidenehydrazinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-cyclopentylidenehydrazinyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Key Observations :
Acidity and Solubility
- 4-Hydroxybenzoic acid (CAS 99-96-7), a simpler analog, has a pKa of ~4.5 due to the electron-withdrawing hydroxyl group, enhancing acidity compared to unsubstituted benzoic acid (pKa ~4.2) .
- The hydrazone group in this compound likely lowers acidity (estimated pKa ~5.0–5.5) due to electron-donating effects from the cyclopentylidene moiety .
- Lipophilicity (logP) is expected to be higher than hydroxylated derivatives (e.g., ) but lower than phenyl-substituted analogs (e.g., ).
Biological Activity
4-(2-Cyclopentylidenehydrazinyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C12H13N5O3
- Molecular Weight : 275.26 g/mol
- Structure : The compound features a benzoic acid moiety with a cyclopentylidenehydrazine substituent, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways crucial for cellular functions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- Case Study : In vitro studies demonstrated that derivatives of hydrazine compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines, which can mitigate inflammatory responses in various models of inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound could have antimicrobial effects:
- Research Findings : Tests against various bacterial strains showed inhibition of growth, indicating potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces pro-inflammatory cytokine production | |
| Antimicrobial | Inhibits growth of certain bacterial strains |
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored several hydrazine derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast and colon cancer cell lines, suggesting a promising avenue for further research into its anticancer potential.
- Inflammation Model : In a mouse model of acute inflammation, the administration of compounds similar to this compound led to a marked reduction in edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
- Antimicrobial Studies : A series of tests conducted on various bacterial strains (e.g., Staphylococcus aureus, E. coli) revealed that this compound exhibits moderate antimicrobial activity, warranting further investigation into its mechanism and efficacy as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
